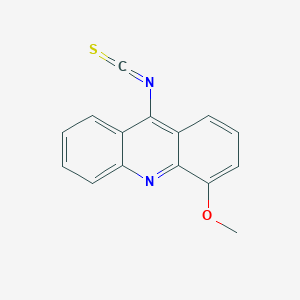![molecular formula C11H9NO5S B14261046 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione CAS No. 158500-77-7](/img/structure/B14261046.png)
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione is a chemical compound that features a pyrrole ring substituted with a 4-methylbenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-pyrrole-2,5-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Aminooxy)sulfonyl]-4-methylbenzene: Similar structure but with an aminooxy group instead of a pyrrole ring.
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one: Contains a benziodoxol ring instead of a pyrrole ring.
Uniqueness
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring and a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
158500-77-7 |
|---|---|
Molekularformel |
C11H9NO5S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
(2,5-dioxopyrrol-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)17-12-10(13)6-7-11(12)14/h2-7H,1H3 |
InChI-Schlüssel |
YKRBPJSPGKXSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)

![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
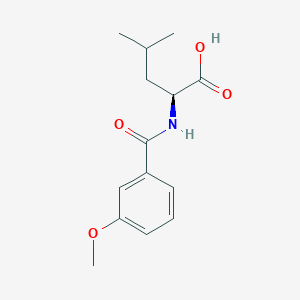
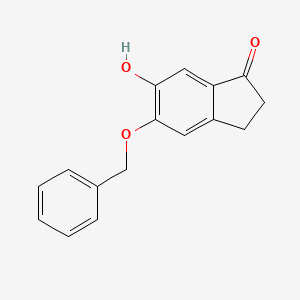
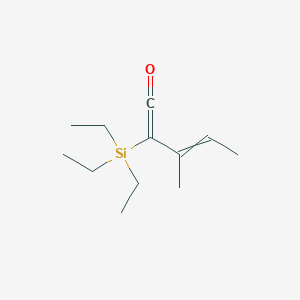
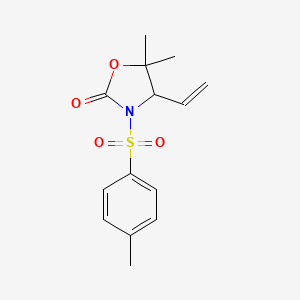
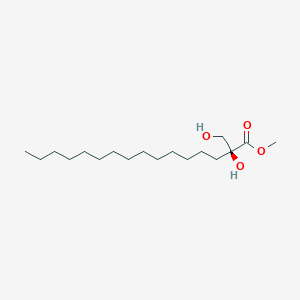


![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
